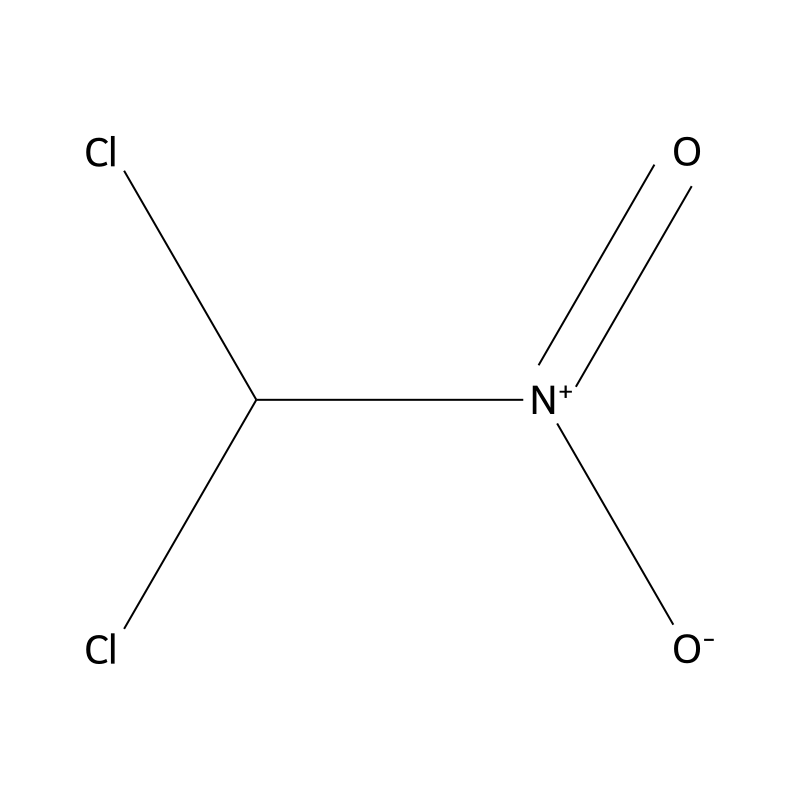

Dichloronitromethane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Dichloronitromethane solubility in organic solvents

Chemical Data of Dichloronitromethane

The table below summarizes the key identified properties of this compound (CAS 7119-89-3) [1] [2].

| Property | Value / Description |

|---|---|

| Chemical Formula | CHCl₂NO₂ [1] |

| Molecular Mass | 129.93 g/mol [1] [2] |

| IUPAC Name | This compound [1] |

| Solubility in Water | 17150 mg/L @ 20°C, pH 7 (High) [1] |

| Solubility in Organic Solvents | Chloroform (mentioned, no quantitative data) [2] |

| Vapour Pressure | 467000 mPa @ 20°C (Highly volatile) [1] |

| Soil Degradation DT₅₀ | 0.71 days (Non-persistent) [1] |

Experimental Workflow for Solubility Studies

While specific protocols for this compound were not found, the following diagram and description outline a general, rigorous methodology for determining drug solubility in organic solvents, based on a study of the drug Telmisartan [3]. You can adapt this workflow for investigating this compound.

General workflow for experimental solubility studies in organic solvents, adapted from pharmaceutical research methods [3].

Detailed Methodological Steps [3]:

- Material Preparation: Use high-purity reagents. Dichloromethane and a series of primary alcohols (e.g., methanol, ethanol, n-propanol, n-butanol) are commonly used as binary solvent systems in pharmaceutical research.

- Solid-Liquid Equilibrium: The saturation method is employed. An excess of the solid compound is added to the solvent in sealed vials. The mixtures are equilibrated in a thermostatic water shaker bath at specified temperatures (e.g., 283.15 K to 303.15 K) for a sufficient time to reach equilibrium, with continuous agitation.

- Sampling and Filtration: After equilibrium is reached, the mixtures are allowed to settle. The supernatant liquid is carefully withdrawn using a syringe and passed through a membrane filter (e.g., 0.45 μm) to ensure no solid particles remain. This step should be performed at the same temperature as the equilibrium study to prevent precipitation.

- Concentration Analysis: The concentration of the solute in the saturated solution is determined analytically. Common methods include High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

- Solid Form Validation: The solid phase, both before and after the equilibrium experiments, is characterized using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). This is critical to confirm that the crystal form of the solute did not change during the process (e.g., no solvate formation or polymorphic transition).

- Data Correlation: The experimental solubility data (typically expressed as mole fraction) is correlated with various thermodynamic models, such as the modified Apelblat equation, van't Hoff equation, and CNIBS/R-K model, to predict solubility under other conditions and understand the dissolution thermodynamics.

Suggestions for Further Research

The available data is limited. To acquire a comprehensive solubility profile for this compound, consider the following:

- Consult Specialized Databases: Search commercial chemical databases like PubChem [4], SciFinder, or Reaxys, which may contain more detailed physicochemical properties in their full records.

- Review Environmental Studies: Broen your search to include environmental science literature. As a transformation product of chloropicrin [1] and a nitrogenous disinfection by-product [5], studies on its environmental fate may contain relevant solubility and stability data.

- Experimental Determination: Given the lack of comprehensive published data, designing and conducting your own experimental study, following the adapted protocol above, may be the most reliable path forward.

References

- 1. This compound [sitem.herts.ac.uk]

- 2. | 7119-89-3 | Chemical Bull Pvt. Ltd. This compound [chemicalbull.com]

- 3. sciencedirect.com/science/article/abs/pii/S0167732219339984 [sciencedirect.com]

- 4. | CHCl2NO2 | CID 165571 - PubChem this compound [pubchem.ncbi.nlm.nih.gov]

- 5. Analysis of degradation kinetic modeling and mechanism of... [pubmed.ncbi.nlm.nih.gov]

Dichloronitromethane historical research context

Chemical Identification and Properties

Dichloronitromethane is a simple nitroalkane with the molecular formula CHCl₂NO₂ [1]. The following table summarizes its key identifiers and physicochemical properties, which are relevant for handling and experimental design.

| Property | Value |

|---|---|

| CAS Registry Number | 7119-89-3 [1] [2] [3] |

| IUPAC Name | This compound [1] [3] |

| Molecular Mass | 129.93 g/mol [3] |

| Water Solubility | 17150 mg/L @ 20°C, pH 7 [3] |

| Vapor Pressure | 467,000 mPa @ 20°C [3] |

| Soil Degradation (DT₅₀) | 0.71 days (aerobically) [3] |

Key characteristics from this data include its high water solubility and high volatility, indicating that special precautions are needed to prevent inhalation and evaporation during experiments. Its rapid degradation in soil (half-life of about 17 hours) suggests it is non-persistent in the environment [3].

Synthesis and Environmental Context

The primary historical synthesis route for this compound is through the hydrolysis of specific acid chlorides or ethyl esters [4].

The workflow for this synthesis can be visualized as follows:

A major context in which this compound is studied is as a transformation product and metabolite of the fumigant chloropicrin. It is formed in soil and has been detected in groundwater, classifying it as a possible groundwater pollutant [3].

Considerations for Researchers

Based on the available data, here are key points for professionals considering work with this compound:

- Toxicology Data Gap: The search results revealed a significant lack of toxicological and ecotoxicological data. No values for mammalian acute oral LD₅₀ or ecotoxicity for birds, earthworms, or bees were available in the sources consulted [3]. Primary toxicological literature should be consulted before any laboratory work.

- Handling and Safety: Due to its high volatility, all work should be conducted in a well-ventilated fume hood to prevent vapor inhalation [3]. Its high solubility also suggests a potential for dermal exposure, requiring appropriate personal protective equipment (PPE) like gloves.

- Research Context: Current scientific knowledge treats it primarily as an environmental metabolite. Research into its applications would be exploratory.

References

Comprehensive Technical Guide to Halonitromethanes (HNMs) as Disinfection By-Products: Formation, Analysis, Toxicity, and Control

Introduction and Fundamental Properties of Halonitromethanes

Halonitromethanes (HNMs) represent a significant class of nitrogenous disinfection by-products (N-DBPs) that form during chemical disinfection processes in water treatment when disinfectants react with natural organic matter and anthropogenic pollutants. These compounds have garnered substantial scientific attention due to their enhanced cytotoxicity and genotoxicity compared to regulated disinfection by-products such as trihalomethanes and haloacetic acids. The fundamental chemical structure of HNMs consists of a methane molecule where one hydrogen atom is replaced by a nitro group (-NO₂) and the remaining hydrogen atoms are partially or completely substituted by halogen atoms (chlorine, bromine, or a combination thereof). This unique molecular configuration contributes to their heightened reactivity and toxicity, making them a priority concern in water treatment and public health risk assessment.

The nine primary HNMs of environmental significance include trichloronitromethane (TCNM), dichloronitromethane (DCNM), bromochloronitromethane (BCNM), dibromonitromethane (DBNM), and other mixed halogenated variants. Research indicates that the brominated species typically demonstrate greater toxicological potency than their chlorinated analogues, which is consistent with trends observed in other halogenated disinfection byproduct classes [1]. The presence of the nitro-group in HNMs significantly increases their intrinsic reactivity compared to their halomethane homologues, with calculated ELumo values approximately 20 kcal/mol lower for HNMs, explaining their enhanced cytotoxic and mutagenic activities [1].

Formation Pathways and Influencing Factors in Water Disinfection

Formation Mechanisms

HNMs form through complex reaction pathways during disinfection processes, with specific precursors and mechanisms varying based on disinfection type and water quality parameters. During UV/chlorine disinfection of benzylamine, HNMs formation demonstrates a characteristic pattern where yields initially increase to a peak before gradually declining over time. This trajectory suggests competing formation and degradation dynamics under continued disinfection exposure [2]. The formation of HNMs from amino acid precursors like aspartic acid follows distinct pathways that involve decarboxylation, oxidation, and halogen incorporation reactions. These processes ultimately yield intermediate compounds that undergo further halogenation and nitration to form the complete suite of HNM species [3].

In systems employing UV/monochloramine (UV/NH₂Cl) disinfection, HNMs formation from polymeric quaternary ammonium compounds like poly(diallyl dimethyl ammonium chloride) (PDDACl) occurs through different mechanistic routes. The presence of bromide ions significantly alters these pathways, facilitating the formation of brominated HNM species through bromine incorporation mechanisms [4]. Algal organic matter, particularly intracellular organic matter from diatoms, serves as an important precursor source for HNMs formation, with studies demonstrating that IOM solutions produce more HNMs than extracellular organic matter solutions during UV/NH₂Cl disinfection [5].

Critical Influencing Factors

Multiple water quality parameters and treatment conditions significantly influence the formation yields and speciation of HNMs during disinfection processes:

Bromide Concentration: Bromide presence dramatically alters HNM profiles by promoting the formation of brominated species through both bromide incorporation and species conversion mechanisms. Studies demonstrate that adding 1.0-2.0 mg/L Br⁻ can enhance total HNMs formation by 2.0-2.4 times during UV/NH₂Cl disinfection [4]. The cytotoxicity and genotoxicity of the resulting HNM mixtures also increase substantially with bromide addition, with cytotoxicity increasing by 78.0 times and genotoxicity by 3.7 times when 2.0 mg/L Br⁻ is added [4].

Disinfectant Type and Dose: Higher chlorine or chloramine dosages generally promote increased HNMs formation, though this relationship may exhibit non-linear characteristics depending on specific precursor characteristics [2] [3]. The chemical nature of the disinfectant also influences the formation pathways, with chloramination producing different HNM profiles compared to chlorination.

pH Levels: Alkaline conditions (pH > 7.0) typically suppress HNMs formation, while neutral to slightly acidic conditions (pH 6.0-7.0) promote it across various disinfection scenarios and precursor types [2] [3]. This pH dependence relates to the speciation of halogen species and the reactivity of precursor compounds.

Metal Ions: Copper ions (Cu²⁺) can significantly enhance HNMs formation through catalytic redox cycles. Research demonstrates that Cu²⁺-aspartic acid complexes can increase HNMs yields by 1.4-1.6 times compared to aspartic acid alone during chloramination and UV/chloramine treatment [6]. The proposed mechanism involves Cu²⁺/Cu⁺ redox cycling that promotes the generation of chlorine radicals, which subsequently drive HNM formation reactions.

Table 1: Key Factors Influencing HNMs Formation During Disinfection Processes

| Factor | Impact on HNMs Formation | Magnitude of Effect | Reference |

|---|---|---|---|

| Bromide ion presence | Enhances total yield and promotes brominated species | 2.0-2.4× increase at 1-2 mg/L Br⁻ | [4] |

| pH increase | Suppresses formation | Declines with pH increase (6.0-8.0) | [2] [3] |

| Chlorine/chloramine dose | Increases formation | Concentration-dependent | [2] [3] |

| UV irradiation | Enhances formation from specific precursors | Varies by precursor type | [2] [5] |

| Copper ions (Cu²⁺) | Catalyzes formation via redox cycles | 1.4-1.6× increase | [6] |

| Precursor type | Varies by molecular structure | Amino acids, algae, polymers significant | [4] [5] [3] |

Analytical Methodologies for HNM Detection and Quantification

Sample Preparation and Extraction Techniques

The accurate analysis of HNMs in water matrices requires careful sample handling and extraction to prevent analytical artifacts and ensure representative quantification. Liquid-liquid extraction (LLE) remains a robust and widely applicable technique for comprehensive HNM analysis, demonstrating excellent recovery rates of 73-91% for all nine HNM species [7]. This method typically employs methyl tert-butyl ether (MTBE) or similar solvents to extract HNMs from water samples, with the addition of anhydrous sodium sulfate to improve extraction efficiency by salting-out effects. Solid phase extraction (SPE) offers an alternative sample preparation approach that simplifies procedural steps, though it provides satisfactory recovery (comparable to LLE) for only four commonly detected HNMs: this compound, trichloronitromethane, bromochloronitromethane, and dibromonitromethane [7]. For the remaining HNM species, SPE recoveries typically fall below 50%, limiting its application for comprehensive analysis.

Static headspace (HS) techniques provide another analytical approach that minimizes sample manipulation and potential artifact formation. The optimized headspace method incorporates 250 μL of methyl tert-butyl ether as a chemical modifier and 6 g of anhydrous sodium sulfate to enhance volatilization of HNMs, resulting in approximately four-fold signal increases for target compounds [8]. This method achieves impressive detection limits between 0.03 and 0.60 μg/L with relative standard deviation of approximately 6.0%, demonstrating excellent precision and sensitivity for routine monitoring applications [8].

Chromatographic Separation and Detection

Gas chromatography coupled with mass spectrometry (GC-MS) represents the cornerstone analytical platform for HNM separation, identification, and quantification. A critical consideration in GC analysis of HNMs is the injection technique, where conventional split/splitless injection may cause thermal degradation of sensitive brominated species, particularly dibromochloro- and tribromo-nitromethanes [7]. Cold on-column (COC) injection in track-oven mode significantly minimizes this degradation, preventing the formation of debromo- and denitro-products observed in conventional hot injection systems [7]. This technical refinement ensures accurate quantification of all HNM species, especially the thermally labile brominated forms that may otherwise undergo decomposition at standard injector temperatures.

The analytical workflow for HNM analysis typically involves sample preservation with ammonium chloride to quench residual disinfectant, followed by extraction using LLE, SPE, or headspace techniques, and subsequent analysis by GC-MS with appropriate injection configurations. Method validation studies demonstrate strong correlation between these advanced techniques and the reference EPA Method 551.1 when applied to tap and swimming pool water matrices, confirming their reliability for monitoring applications [8].

Toxicity Profiles and Health Risk Implications

Cytotoxicity and Genotoxicity

HNMs demonstrate substantially greater toxicological potency compared to regulated disinfection by-products, with specific brominated species exhibiting particularly concerning toxicity profiles. Systematic evaluations using mammalian cell systems reveal that HNMs display significantly higher cytotoxicity and genotoxicity than their halomethane homologues, with the brominated forms showing greater potency than chlorinated analogues [1]. The presence of the nitro-group in HNMs confers enhanced electrophilicity and reactivity, contributing to their increased biological activity compared to non-nitrogenous disinfection byproducts.

The bromide effect on toxicity profiles represents a critical consideration in water quality risk assessment. Studies demonstrate that bromide incorporation during HNM formation dramatically increases toxicological impact, with cytotoxicity and genotoxicity values increasing by 78.0 and 3.7 times, respectively, when 2.0 mg/L Br⁻ is present during UV/NH₂Cl disinfection of PDDACl [4]. Similarly, during UV/chlorination of benzylamine, increasing bromide concentration from 2 to 6 μM elevated calculated cytotoxicity and genotoxicity indices by 68.97% and 60.66%, respectively [2]. These findings underscore the substantial toxicological consequences of bromide presence in source waters.

Mutagenicity and Carcinogenic Potential

Salmonella typhimurium TA100 mutagenicity assays demonstrate that HNMs exhibit significantly greater mutagenic potency than their halomethane homologues, with brominated HNMs showing particular activity [1]. Structure-activity analysis reveals that the enhanced mutagenicity correlates with increased bromination and the presence of the nitro-group, which substantially increases intrinsic chemical reactivity. Mutation spectra analysis indicates that bromochloronitromethane and its homologue bromochloromethane both induce primarily GC→AT transitions (55-58%), suggesting similar mutagenic mechanisms despite their differing mutagenic potencies [1].

The ecological and mammalian toxicity of HNM metabolites also presents concerns, with recent studies indicating that while metabolic transformation generally reduces overall ecological toxicity, specific metabolites show similar toxicity to Fathead minnow and even higher acute toxicity to rats compared to parent HNMs [9]. Additionally, metabolites demonstrate increased potential for hERG inhibition effects, suggesting possible cardiotoxicity concerns that warrant further investigation [9]. These findings highlight the complex toxicological profile of HNMs and their biological transformation products, indicating the need for comprehensive risk assessment approaches that consider both parent compounds and their metabolites.

Table 2: Toxicity Profile Comparison of Selected Halonitromethanes

| HNM Species | Cytotoxicity | Genotoxicity | Mutagenic Potency (TA100 +S9) | Relative Potency vs. HM Homologues |

|---|---|---|---|---|

| Trichloronitromethane | High | High | Moderate | >10× more potent |

| This compound | High | High | Moderate | >10× more potent |

| Bromochloronitromethane | Very High | Very High | High | >10× more potent |

| Dibromonitromethane | Very High | Very High | High | >10× more potent |

| Tribromonitromethane | Extreme | Extreme | Very High | >10× more potent |

Metabolic Pathways and Biotransformation

Cytochrome P450-Mediated Metabolism

The metabolism of HNMs by cytochrome P450 enzymes (P450s) represents a critical determinant of their biological activity and toxicological outcomes. Recent research utilizing density functional theory (DFT) calculations combined with in vitro experiments using human liver microsomes has elucidated the principal metabolic pathways involved in HNM biotransformation [9]. The catalytic cycle begins when the active species of P450s (Compound I) reacts with halogen-substituted nitromethanes primarily through hydrogen abstraction and bromine atom abstraction mechanisms, rather than chlorosylation reactions [9]. This initial interaction triggers a series of transformations that ultimately yield oxidized HNM metabolites.

The specific metabolic products vary by HNM species, with DCNM, BCNM, and DBCNM forming nitroformyl chlorine (NO₂CClO), while BCNM, DBNM, and TBNM are transformed into nitroformyl bromide (NO₂CBrO) [9]. Additionally, nitroformic acid is identified as a metabolite in TBNM metabolism reactions. These metabolic transformations generally reduce the overall ecological toxicity of the compounds; however, certain metabolites retain significant mammalian toxicity or exhibit new toxicological concerns, such as enhanced hERG inhibition potential [9]. The following diagram illustrates the key metabolic pathways:

Cytochrome P450-mediated metabolic activation of HNMs

Computational-Experimental Synergy in Metabolism Studies

The integration of computational chemistry approaches with experimental validation represents a powerful paradigm for elucidating complex metabolic pathways of environmental contaminants. DFT calculations provide molecular-level insights into reaction energetics and potential metabolic routes by modeling the interactions between HNM substrates and the reactive porphyrin radical complex of cytochrome P450 [9]. These computational predictions guide subsequent experimental design, allowing for targeted analysis of predicted metabolites using mass spectrometric techniques.

Experimental validation using human liver microsomes provides biological confirmation of computationally predicted pathways, establishing a comprehensive understanding of HNM metabolism that bridges theoretical chemistry and toxicological outcomes [9]. This integrated approach demonstrates that metabolic transformation of HNMs proceeds through multiple competitive pathways whose relative importance depends on specific halogen substitution patterns, with bromine abstraction favored over chlorine abstraction due to differences in bond dissociation energies. The resulting understanding of HNM metabolic fate provides crucial insights for interpreting species-specific toxicological responses and advancing human health risk assessment for these concerning disinfection byproducts.

Control Strategies and Risk Mitigation Approaches

Precursor Management and Process Optimization

Effective control of HNMs formation in water treatment systems requires integrated strategies targeting precursor removal, disinfection process optimization, and specific chemical interactions. The application of pre-ozonation demonstrates variable effects on different N-DBP classes, reducing dichloroacetonitrile (DCAN) formation while simultaneously enhancing trichloronitromethane (TCNM) yields [10]. This differential impact highlights the importance of understanding specific precursor characteristics and their transformation pathways during advanced oxidation processes. The mechanism behind this phenomenon involves ozone-mediated destruction of amino acids and amine structures while simultaneously promoting nitro-group formation, which favors TCNM generation over HAN formation [10].

pH adjustment represents another operational strategy for HNM control, with consistent research findings demonstrating reduced HNM formation under alkaline conditions (pH > 7.0) across various disinfection scenarios [2] [3]. The underlying mechanism involves pH-dependent shifts in halogen speciation and altered reactivity of organic matter functional groups. For treatment facilities facing bromide challenges, enhanced coagulation and pre-treatment oxidation strategies can help reduce organic precursor concentrations before disinfection, potentially limiting the formation potential of brominated HNM species. Additionally, alternative disinfectant sequencing that minimizes free chlorine contact time after precursor liberation may help control HNM formation while maintaining effective microbial inactivation.

Emerging Control Technologies and Future Directions

Advanced treatment approaches showing promise for HNM control include UV-based advanced oxidation processes with optimized wavelength selection, such as LED-UV265, which demonstrates different HNM formation potentials compared to conventional UV254 sources [3]. The development of predictive modeling tools using machine learning algorithms represents another innovative approach, with Gradient Boosting Regressor (R² = 0.968) and XGBoost (R² = 0.954) models successfully predicting HNMs formation based on water quality parameters and treatment conditions [6]. These computational tools enable treatment optimization by identifying operational setpoints that minimize toxic byproduct formation while maintaining disinfection efficacy.

Future research priorities include further elucidation of HNM formation pathways from specific nitrogenous precursors, improved understanding of the toxicological modes of action for both parent compounds and metabolites, and development of cost-effective treatment strategies for targeted precursor removal. The integration of advanced computational methods with experimental toxicology will enhance risk assessment approaches and support evidence-based regulatory decision-making for this important class of disinfection byproducts.

Conclusion

References

- 1. mutagenicity of halomethanes and Comparative ... halonitromethanes [pubmed.ncbi.nlm.nih.gov]

- 2. Formation of halonitromethanes from benzylamine during... [pubmed.ncbi.nlm.nih.gov]

- 3. Impact factors and pathways of halonitromethanes formation from... [link.springer.com]

- 4. , toxicity, and Formation of mechanisms from... halonitromethanes [pubmed.ncbi.nlm.nih.gov]

- 5. Bromide Enhanced the Formation and Transformation of... [link.springer.com]

- 6. Formation From Aspartic Acid in the Presence of... Halonitromethanes [link.springer.com]

- 7. Cold on-column injection coupled with gas chromatography/mass... [pubs.rsc.org]

- 8. Headspace gas chromatography–mass spectrometry for rapid... [link.springer.com]

- 9. Metabolism exploration of disinfection ... byproducts [pubmed.ncbi.nlm.nih.gov]

- 10. Nitrogen origins and the role of ozonation in the formation of... [asu.elsevierpure.com]

Dichloronitromethane EPA priority DBP research

Chemical Identity & Properties

| Property | Value |

|---|---|

| IUPAC Name | dichloronitromethane [1] |

| CAS Registry Number | 7119-89-3 [1] [2] [3] |

| Molecular Formula | CHCl₂NO₂ [1] [2] [3] |

| Common Substance Type | Disinfection By-Product (DBP) [4], Metabolite/Transformation Product [1] |

| Parent Compound | chloropicrin [1] |

Environmental Fate & Physicochemical Data

| Parameter | Value | Notes |

|---|---|---|

| Solubility in water (at 20°C, pH 7) | 17150 mg L⁻¹ [1] | High |

| Vapour pressure (at 20°C) | 467000 mPa [1] | Highly volatile; drift is a concern if applied directly [1] |

| Soil DT₅₀ (aerobic, lab) | 0.71 days [1] | Non-persistent (EU 2017 dossier: range 0.3-1.9 days) [1] |

| Soil DT₉₀ (lab) | 0.71 days [1] | Non-persistent (EU 2017 dossier: range 1.1-6.8 days) [1] |

| Log P | Not available [1] | - |

Regulatory Context and Knowledge Gaps

This compound falls under the broader regulatory and research focus on halonitromethanes (HNMs), a class of DBPs that have been detected in various matrices worldwide [4]. However, significant knowledge gaps exist in the environmental risk assessment of DBPs like this compound.

- Formation Conditions: The type and amount of DBPs formed depend heavily on application conditions, making prediction difficult [4]. Knowledge gaps exist regarding DBP formation in non-aqueous systems and from non-halogen-based biocides [4].

- Regulatory Challenges: The available guidance for environmental risk assessment (ERA) of DBPs in the European Union is considered vague, lacking detailed technical guidance and a harmonized step-by-step process [4]. This can lead to differing evaluations by regulatory bodies.

Research Workflow for DBP Investigation

For researchers investigating this compound, here is a logical workflow to structure your efforts. You can use this as a guide to identify key areas of focus, from initial identification of knowledge gaps to final risk assessment.

References

Dichloronitromethane electrophilic reactivity explained

Chemical Profile & Environmental Degradation

Dichloronitromethane is a halonitromethane with the molecular formula CHCl₂NO₂ and a molecular mass of 129.93 g/mol [1] [2]. It is primarily recognized in scientific literature as a disinfection byproduct in water treatment, formed during ozonation or chlorination processes in waters containing organic matter and bromide ions [3]. These compounds are of significant concern due to their high cytotoxicity and genotoxicity [4].

While the specific mechanism of its electrophilic reactions was not detailed in the search results, studies on its degradation provide clues about its reactivity. The table below summarizes key quantitative data and environmental fate parameters for this compound.

| Property | Value | Remarks |

|---|---|---|

| Molecular Weight [1] [2] | 129.93 g/mol | |

| Chemical Formula [1] [2] | CHCl₂NO₂ | |

| Water Solubility (at 20°C, pH 7) [1] | 17150 mg L⁻¹ | Highly soluble |

| Vapour Pressure (at 20°C) [1] | 467000 mPa | Highly volatile |

| Soil DT₅₀ (Aerobic) [1] | 0.71 days | Non-persistent; time for 50% degradation |

| pKa of Nitromethane [5] | 10.21 (in H₂O) | Provided for context; the parent compound is mildly acidic. |

Research into its breakdown by advanced oxidation/reduction processes shows it reacts with radical species. The second-order rate constants for reactions with relevant radicals are [4]:

- HO• (Hydroxyl radical): ~10⁸ M⁻¹ s⁻¹

- Cl• (Chlorine radical): ~10¹⁰ M⁻¹ s⁻¹

- Cl₂•- (Dichloride radical anion): ~10⁹ M⁻¹ s⁻¹

Synthesis and Potential Applications

One published method for synthesizing this compound is through the hydrolysis of ethyl dichloronitroacetate [6]. In the pharmaceutical context, one supplier notes that this compound could react with N-methylethanolamine to form a novel compound potentially useful as a ligand to improve the solubility or targeting properties of Carboplatin in drug formulations [2].

Research Recommendations and Pathways

Based on the available information, here is a proposed workflow to build a deeper understanding of its electrophilic reactivity.

Research workflow for elucidating electrophilic reactivity

To fill the knowledge gaps, you can focus on the following approaches:

- Deduce Reactivity from Structure and Analogy: The nitro group is a strong electron-withdrawing group (-I and -M effects), making the carbon atom it's attached to electron-deficient [7] [5]. The two chlorine atoms further enhance this electron deficiency. This suggests the central carbon could be a target for nucleophilic attack, a hallmark of electrophilic behavior. Nitromethane itself is mildly acidic (pKa ~10.21) [5], and the chlorine substituents in this compound are likely to make the proton on the carbon even more acidic, which is another key aspect of its reactivity.

- Investigate Related Reactions: You can design experiments based on the behavior of similar compounds. For instance, the provided synthesis route via hydrolysis [6] and its reaction with N-methylethanolamine [2] are concrete starting points for mechanistic studies.

- Perform Computational Modeling: Use computational chemistry methods (like the M06-2x functional or CBS-QB3 approach mentioned in a related kinetic study [8]) to calculate molecular electrostatic potentials, natural bond orbitals (NBO), and HOMO-LUMO gaps. This can visually and quantitatively identify the most electrophilic sites on the molecule.

References

- 1. This compound [sitem.herts.ac.uk]

- 2. | 7119-89-3 | Chemical Bull Pvt. Ltd. This compound [chemicalbull.com]

- 3. Free-radical chemistry of disinfection byproducts. 3. Degradation... [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of degradation kinetic modeling and mechanism of... [pubmed.ncbi.nlm.nih.gov]

- 5. Nitromethane - Wikipedia [en.wikipedia.org]

- 6. Synthesis of chloro- and dichloronitromethanes | Russian Chemical... [link.springer.com]

- 7. Substitution Electrophilic – Definition, Mechanism... Reaction [vedantu.com]

- 8. sciencedirect.com/science/article/pii/S0022113918303646 [sciencedirect.com]

Dichloronitromethane soil-water partitioning coefficients

Understanding Soil-Water Partitioning

The soil-water partition coefficient describes how a chemical distributes itself between soil and water at equilibrium. For organic compounds, this is strongly influenced by the chemical's lipophilicity (its affinity for organic matter versus water), which is commonly quantified by its n-octanol/water partition coefficient (Kow) [1].

- The Role of logKow: The logKow is a primary parameter for predicting a substance's distribution in the environment [1]. A higher logKow value indicates a compound is more hydrophobic and will adsorb more readily to organic matter in soil [2] [1].

- Relationship to Soil Sorption: The soil sorption of heavily halogenated compounds is strongly influenced by their n-octanol/water partition coefficients, with higher Kow values associated with stronger soil sorption [2].

Experimental & Estimation Methods

For situations where experimental data is not available, several methods can be used to determine or estimate the partition coefficient.

| Method Type | Description | Key Features |

|---|---|---|

| Experimental Measurement | Direct measurement via shake flask or slow-stir methods; sorption isotherms determine equilibrium relationship [1] [3]. | Considered the standard but can be labor-intensive, costly, and requires pure compounds [2] [1]. |

| Freundlich Adsorption Isotherm | A model frequently applied to soil sorption data (e.g., for phosphorus) [4]. | Describes nonlinear sorption; formula: ( \log C_s = \log K_f + n \log C ), where ( C_s ) is concentration on solid, ( C ) is concentration in fluid, ( K_f ) is Freundlich constant, ( n ) is exponent [4]. |

| Machine Learning Prediction | "MF-LOGP" model predicts logKow using only molecular formula as input, based on a random forest algorithm [2]. | Useful when molecular structure is unknown; provides a rapid, automated estimation method [2]. |

A roadmap of methodologies for determining soil-water partitioning.

A Path Forward for Your Research

- Estimate logKow: As a first step, use a predictive model like the mentioned MF-LOGP [2] or other available software (e.g., ALOGPS, CLOGP) to obtain an estimated logKow for this compound. This value is a crucial input for further modeling.

- Consult Specialized Databases: Search for experimental data in dedicated chemical databases such as the US EPA's CompTox Chemicals Dashboard or PubChem, which may contain measured values or internal experimental reports.

- Conduct Laboratory Experiments: If the data is critical and does not exist, the most reliable path is to perform your own measurements using the standard slow-stir method [2] [1] or a soil sorption study to generate an adsorption isotherm [3] [4].

References

- 1. n-Octanol/ Water (Kow/logKow) Partition Coefficient [chemsafetypro.com]

- 2. Dimensionally reduced machine learning model for predicting single... [jcheminf.biomedcentral.com]

- 3. Moisture Sorption and Isotherms Model... | IntechOpen Isotherm [intechopen.com]

- 4. Determining of Soil Phosphorus Requirement with Application of... [scialert.net]

Dichloronitromethane nucleophilic substitution reactions

General Principles of Nucleophilic Substitution

While not specific to your compound, the search did confirm the core factors that govern all nucleophilic substitution reactions, which you will need to optimize for your system [1] [2]. The table below summarizes these key factors.

| Factor | Consideration for Reaction Design |

|---|---|

| Substrate (Electrophile) | Steric hindrance (methyl > 1° > 2° > 3°) and ability to stabilize a carbocation intermediate (for SN1) [1]. |

| Leaving Group | Quality is crucial. Weaker bases (e.g., I⁻, Br⁻) are better leaving groups than stronger bases (e.g., F⁻) [1] [3]. |

| Nucleophile | Strength matters for SN2; charged, less electronegative, and less sterically hindered nucleophiles are typically stronger [1] [4]. |

| Solvent | Polar protic solvents (e.g., H₂O, ROH) favor SN1; polar aprotic solvents (e.g., DMSO, DMF, acetone) favor SN2 [1] [2]. |

A Generic Workflow for Reaction Optimization

Based on standard organic chemistry practice, the following diagram outlines a logical approach to developing a nucleophilic substitution protocol, which you can adapt once you find data on your specific compound.

References

- 1. 8.3. Factors affecting rate of nucleophilic substitution reactions [courses.lumenlearning.com]

- 2. : SN1 & SN2 Nucleophilic ... Substitution Reaction Mechanism [vedantu.com]

- 3. byjus.com/jee/ nucleophilic - substitution - reaction [byjus.com]

- 4. Nucleophile - Chemistry LibreTexts [chem.libretexts.org]

analytical methods detection Dichloronitromethane water

Analytical Methods for Dichloronitromethane in Water

The table below summarizes the potential analytical techniques applicable for the detection and quantification of this compound in water, based on general environmental analysis principles.

| Technique | Principle | Key Steps/Components | Useful for this compound because... |

|---|---|---|---|

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) [1] | Separation by LC, detection & quantification by tandem mass spectrometry. | APCI ion source [1], DLLME for pre-concentration [1]. | Ideal for trace-level organics; APCI handles thermally labile compounds; DLLME improves sensitivity. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by GC, detection & quantification by MS. | Suitable sample injection (e.g., SPME), inert liner, specific column. | High-resolution separation paired with sensitive, selective mass detection. |

| Vibrational Spectroscopy (IR/Raman) [2] | Interaction of light with molecular vibrations. | FT-IR, Micro-Raman, or O-PTIR for direct analysis [2]. | Provides molecular fingerprint; non-destructive; potential for in-situ analysis. |

Proposed Detailed Protocol: LC-MS/MS with DLLME

Given the need for high sensitivity, the following protocol outlines a method using Dispersive Liquid-Liquid Microextraction (DLLME) for sample pre-concentration, followed by LC-MS/MS analysis. This approach is adapted from methods used for other trace organic contaminants in water [1].

Scope and Applicability

- This procedure is for determining this compound in drinking, surface, and groundwater.

- The method's Limit of Detection (LOD) and Limit of Quantitation (LOQ) must be established during validation [3].

Apparatus and Reagents

- Liquid Chromatograph: equipped with a C18 reversed-phase column.

- Mass Spectrometer: Triple quadrupole MS with an Atmospheric Pressure Chemical Ionization (APCI) source [1].

- Glassware: Microliter syringes, 15-mL conical centrifuge tubes.

- Solvents: HPLC-grade methanol, acetonitrile; chloroform or chlorobenzene (extraction solvent).

- Standards: this compound certified reference standard.

Sample Preparation: Dispersive Liquid-Liquid Microextraction (DLLME)

This step pre-concentrates the analyte and removes matrix interferences.

- Place 5.0 mL of the water sample into a 15-mL centrifuge tube.

- Rapidly inject a mixture of 1.0 mL methanol (disperser solvent) and 0.1 mL chloroform (extraction solvent) using a syringe.

- Centrifuge the mixture at 4000 rpm for 5 minutes. The fine droplets of chloroform, containing the extracted analyte, will form a sediment at the bottom.

- Carefully collect the sedimented phase (approx. 50 µL) using a micro-syringe.

- Transfer this extract into a vial for LC-MS/MS analysis.

The workflow for this sample preparation and analysis process is outlined below.

LC-MS/MS Analysis

- Chromatography:

- Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm).

- Mobile Phase: (A) Water and (B) Methanol. Use a gradient elution: 50% B to 95% B over 10 minutes.

- Flow Rate: 0.8 mL/min.

- Injection Volume: 10 µL.

- Mass Spectrometry:

- Ion Source: APCI in positive or negative mode (optimization required) [1].

- Operation Mode: Multiple Reaction Monitoring (MRM). The precursor and product ions for this compound must be determined experimentally.

- Source Conditions: Drying gas temperature and flow, nebulizer pressure, and fragmentor voltage need optimization.

Method Validation

Following the principles of analytical method validation, the following parameters should be established to ensure the method's suitability [3] [4].

- Specificity: Verify no interference at the retention time of this compound.

- Linearity and Range: Prepare a calibration curve with at least 5 concentrations (e.g., from LOQ to 200 µg/L). The correlation coefficient (r²) should be ≥ 0.990 [3].

- Accuracy (Recovery): Perform spike recovery experiments at 3 concentration levels (e.g., 50%, 100%, 150%) in triplicate. Acceptable recovery is typically 90-110%.

- Precision:

- Limit of Detection (LOD) and Quantitation (LOQ): Determine based on signal-to-noise ratios of 3:1 and 10:1, respectively, or from the standard deviation of the calibration curve's y-intercept [3].

Key Considerations for Method Development

- Handling and Stability: this compound may be unstable. Conduct solution stability studies under various storage conditions (e.g., 4°C, room temperature, in autosampler) over 24-72 hours [4].

- Quality Control: Include procedural blanks to monitor contamination and quality control samples (spiked at a mid-range concentration) in each batch to ensure ongoing accuracy and precision [5].

- Alternative Techniques: If a dedicated LC-MS/MS is unavailable, explore GC-MS. This will require method development to ensure the compound survives the injection port temperature and separates well chromatographically.

References

- 1. Immunochemical and chromatographic for two... methods [edoc.hu-berlin.de]

- 2. Mini-Tutorials: NIR, Raman, O-PTIR, and... Spectroscopy [spectroscopyonline.com]

- 3. Method Analytical for... | Pharmaguideline Validation Protocol [pharmaguideline.com]

- 4. Method Analytical for Titration Method Validation Protocol [m-pharmaguide.com]

- 5. of microplastics in drinking Analysis and other clean water ... water [link.springer.com]

Comprehensive Application Notes and Protocols: GC-MS Analysis of Dichloronitromethane Degradation

Introduction

Dichloronitromethane (DCNM) represents an important nitrogenous disinfection byproduct (N-DBP) formed during ozonation and chlorine/chloramine disinfection processes in drinking waters that contain dissolved organic matter and bromide ions. Although typically occurring at relatively low concentrations compared to regulated disinfection byproducts, DCNM has attracted significant research attention due to its high cytotoxicity and mutagenicity, presenting potential human health hazards that warrant careful monitoring and control [1]. The accurate analysis of DCNM degradation presents significant analytical challenges due to its high volatility, relatively high water solubility, and the complex nature of its transformation pathways. These application notes provide detailed protocols for studying DCNM degradation using gas chromatography-mass spectrometry (GC-MS) methodologies, enabling researchers to better understand the environmental behavior and treatment of this potentially hazardous compound.

The regulatory significance of DCNM stems from its classification as a halonitromethane (HNM), a class of disinfection byproducts that have been determined to exhibit greater toxicity than the more common carbon-based disinfection byproducts. Effective analysis of DCNM degradation is essential for developing treatment strategies that minimize the presence of this compound in finished drinking water. These application notes consolidate the most current research on DCNM degradation mechanisms and provide standardized protocols for monitoring its transformation under various treatment scenarios, with particular emphasis on advanced oxidation and reduction processes [1].

Physicochemical Properties of this compound

The molecular structure and properties of DCNM significantly influence its analytical behavior and degradation characteristics. DCNM has the chemical formula CHCl₂NO₂ and a molecular mass of 129.93 g·mol⁻¹ [2]. Its structure features both chlorine atoms and a nitro group bonded to a central carbon atom, creating a molecule that is moderately soluble in water (17,150 mg·L⁻¹ at 20°C and pH 7) yet highly volatile (vapor pressure of 467,000 mPa at 20°C) [2]. This combination of properties presents particular challenges for sample preparation and introduction in GC-MS analysis, as significant losses can occur during sampling, storage, and injection if proper precautions are not taken.

The environmental fate of DCNM is characterized by relatively rapid degradation in most environmental compartments, with a soil degradation half-life (DT₅₀) of 0.71 days and a field dissipation half-life (DT₉₀) of 0.71 days, classifying it as non-persistent in soil systems [2]. Despite this relatively short environmental persistence, its continuous formation during disinfection processes means that it can maintain a steady presence in treated water systems unless specifically addressed by targeted treatment approaches. The compound's high vapor pressure and Henry's Law constant also indicate that volatilization may represent a significant loss pathway during sample handling and storage, necessitating careful attention to container selection and headspace management during analytical procedures.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Unit | Reference |

|---|---|---|---|

| Molecular formula | CHCl₂NO₂ | - | [2] |

| Molecular weight | 129.93 | g·mol⁻¹ | [2] |

| Water solubility (20°C, pH 7) | 17,150 | mg·L⁻¹ | [2] |

| Vapor pressure (20°C) | 467,000 | mPa | [2] |

| Soil degradation half-life (DT₅₀) | 0.71 | days | [2] |

| Melting point | -96.7 | °C | [3] |

| Boiling point | 39.6 | °C | [3] |

Degradation Mechanisms and Pathways

Radical-Mediated Degradation Pathways

The degradation mechanisms of DCNM have been extensively studied using advanced oxidation and reduction processes, with research indicating that radical-based reactions play a central role in its transformation. Studies of absolute reaction rate constants have revealed that DCNM reacts efficiently with hydroxyl radicals (HO•) at rates approaching 10⁸ M⁻¹·s⁻¹, with reactive chlorine species (RCS) such as Cl• and Cl₂•- also contributing significantly to its degradation [4]. The specific reaction rates vary depending on the radical species involved, with Cl• exhibiting particularly high rate constants for DCNM degradation (∼10¹⁰ M⁻¹·s⁻¹), while ClO• reactions proceed more slowly (∼10⁵-10⁶ M⁻¹·s⁻¹) [4]. Understanding these radical-mediated pathways is essential for optimizing treatment processes aimed at DCNM removal.

The mineralization pathways for DCNM ultimately lead to the formation of inorganic chloride ions, nitrate ions, and carbon dioxide, although the complete mineralization is often complicated by the formation of intermediate products. Kinetic computer modeling of DCNM degradation has demonstrated excellent predictability for chloride ion formation but slightly less accurate prediction of total nitrate ion concentrations, reflecting the complexity of nitrogen oxide species reactions in aqueous solution [1]. The degradation proceeds through several potential mechanisms, including hydrogen abstraction, electron transfer, and adduct formation, depending on the specific radical species involved and the reaction conditions. For CNM and DCNM, Cl• and Cl₂•- serve as the main radical contributors to degradation, while for more highly chlorinated analogs such as trichloronitromethane (TCNM), ClO• assumes greater importance in the degradation mechanism [4].

UV Photolysis Pathways

UV-mediated degradation represents another significant pathway for DCNM transformation, with studies indicating that direct photolysis can account for more than 60% of DCNM degradation under UV/monochloramine treatment conditions [4]. The photodegradation of DCNM occurs primarily through hemolytic and heterolytic cleavage of carbon-chlorine and carbon-nitrogen bonds, resulting in the formation of reactive radical species and ionic fragments that can undergo further reactions. The high efficiency of UV-mediated degradation makes photochemical processes particularly attractive for water treatment applications where DCNM control is necessary.

The degradation kinetics of DCNM under UV photolysis are influenced by several factors, including UV wavelength, intensity, and water matrix components. Research has demonstrated that the UV/monochloramine process can achieve nearly complete degradation of DCNM within practical treatment timeframes, with the specific degradation rate increasing with UV intensity. The degradation follows pseudo-first-order kinetics under most conditions, with the observed rate constant representing the combined effects of direct photolysis and radical-mediated oxidation. The minimum energy consumption (EE/O values) for DCNM degradation under UV/NH₂Cl treatment has been reported to be approximately 30% lower than for UV treatment alone, highlighting the potential cost-effectiveness of this combined approach [4].

Diagram 1: this compound degradation pathways showing major routes through UV photolysis and radical-mediated mechanisms, ultimately leading to mineralization products. Contribution percentages and rate constants are based on experimental data from the literature [1] [4].

GC-MS Analysis Protocols

Instrumentation and Operating Parameters

GC-MS configuration for DCNM analysis requires careful optimization to address the compound's high volatility and medium polarity. Recommended instrumentation includes an Agilent 7890A gas chromatograph or equivalent, equipped with a thermal desorption unit (TDU-2), cold injection system (CIS 4), and a quadrupole mass selective detector [5]. The GC should be fitted with either a DB-1 capillary column (30 m × 0.25 mm × 0.25 μm film thickness) or DB-17ms capillary column (60 m × 0.25 mm × 0.25 μm film thickness), both of which have demonstrated effectiveness for separating volatile halogenated compounds [5]. The mass spectrometer should be operated in electron impact (EI) mode at 70 eV to ensure reproducible fragmentation patterns that enable library matching and compound confirmation.

Method optimization should focus on achieving complete separation of DCNM from potential co-eluting compounds and matrix interferences. The GC oven program should begin at 40°C (held for 2 minutes) and increase to 310-320°C at a rate of 20°C per minute, with a final hold time of 12 minutes to ensure elution of higher boiling point compounds [5]. The injection system should utilize a splitless injection mode with the cold injection system starting at -50°C and rapidly increasing to 275°C at 6-12°C per second to minimize sample discrimination and address the volatility challenges presented by DCNM. The transfer line between the GC and MS should be maintained at 320°C to prevent compound condensation, while the ion source and quadrupole temperatures should be set at 230°C and 150°C, respectively [5].

Sample Preparation and Introduction

Sample preparation for DCNM analysis requires careful attention to its physicochemical properties, particularly its high volatility and water solubility. For water samples, purge and trap concentration systems represent the most effective approach for introducing samples, as they efficiently transfer volatile compounds from the aqueous phase to the gas chromatograph while minimizing sample loss [6]. In this approach, target analytes are extracted by mixing the sample with water and purging with an inert gas (e.g., nitrogen) into an airtight chamber, with the volatile compounds being transferred to a trap consisting of adsorbent material that holds the compounds by returning them to the liquid phase [6]. The trap is subsequently heated to introduce the concentrated analytes to the GC-MS system.

Alternative preparation methods include the use of solid-phase extraction (SPE) or liquid-liquid extraction with appropriate solvents, although these approaches may present greater challenges for maintaining the integrity of DCNM throughout the preparation process. For complex matrices, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach has proven effective for multi-residue analysis of pesticides and other environmental contaminants, and may be adapted for DCNM analysis with appropriate modifications to address its high volatility [7]. This method typically involves an acetonitrile extraction followed by a dispersive solid-phase extraction cleanup using primary secondary amine (PSA) and other sorbents to remove matrix interferences. Internal standards should be added prior to extraction to correct for potential losses during sample preparation, with deuterated analogs of target compounds representing the ideal choice when available.

Calibration and Quantification

Calibration approaches for DCNM analysis should employ a minimum of five concentration levels spanning the expected sample concentration range, with additional attention to the lower end of the calibration curve due to the typically low concentrations encountered in environmental samples. The use of internal standard calibration is strongly recommended to correct for injection volume variations, sample matrix effects, and potential losses during sample preparation and introduction [7]. When stable isotope-labeled DCNM is not available, structural analogs with similar physicochemical properties and retention times may be used as surrogate internal standards.

Quantification typically employs selected ion monitoring (SIM) mode to enhance method sensitivity and selectivity, with the most abundant and characteristic fragment ions selected for monitoring. For DCNM, the molecular ion cluster and major fragment ions should be identified through full-scan analysis of authentic standards, with a minimum of three characteristic ions selected for confirmation [8]. The primary quantitation ion should be the most abundant and selective fragment, while secondary ions provide confirmatory data to meet identification criteria. Method detection limits should be established following established protocols such as those outlined by the U.S. Environmental Protection Agency, which typically involve analysis of multiple replicates at low concentrations and statistical calculation based on the standard deviation of the results and the t-distribution [8].

Experimental Data and Kinetic Modeling

Degradation Rate Constants

The degradation kinetics of DCNM have been quantitatively characterized for various radical species, providing essential data for predicting its behavior in treatment systems. Second-order rate constants for DCNM reactions with hydroxyl radicals (HO•) approach 10⁸ M⁻¹·s⁻¹, while reactions with reactive chlorine species (RCS) such as Cl• and Cl₂•- occur even more rapidly, with rate constants of approximately 10¹⁰ M⁻¹·s⁻¹ and 10⁹ M⁻¹·s⁻¹, respectively [4]. These substantial rate constants indicate that DCNM is highly susceptible to radical-based degradation, supporting the potential effectiveness of advanced oxidation processes for its control in water treatment applications. In contrast, reactions with carbonate radicals (CO₃•-) proceed more slowly, with rate constants in the range of 10⁶-10⁷ M⁻¹·s⁻¹ [4].

The contribution of specific pathways to overall DCNM degradation varies significantly depending on the treatment conditions. Under UV/monochloramine treatment, research has demonstrated that direct UV photolysis typically accounts for more than 60% of DCNM degradation, with HO• radicals contributing 3.8-24.5%, reactive chlorine species (RCS) accounting for 0.9-28.8%, and CO₃•- contributing 0-26.1% depending on specific water quality parameters and process conditions [4]. Understanding these relative contributions enables more efficient design and operation of treatment processes by focusing energy and chemical inputs on the most effective degradation pathways for target compounds.

Table 2: Degradation Rate Constants of this compound with Various Radical Species

| Radical Species | Rate Constant (M⁻¹·s⁻¹) | Contribution to Degradation | Experimental Conditions |

|---|---|---|---|

| HO• | ~10⁸ | 3.8-24.5% | UV/NH₂Cl, pH 7 [4] |

| Cl• | ~10¹⁰ | 0.9-28.8% (part of RCS) | UV/NH₂Cl, pH 7 [4] |

| Cl₂•- | ~10⁹ | 0.9-28.8% (part of RCS) | UV/NH₂Cl, pH 7 [4] |

| ClO• | 10⁵-10⁶ | Varies with compound | UV/NH₂Cl, pH 7 [4] |

| CO₃•- | 10⁶-10⁷ | 0-26.1% | UV/NH₂Cl, pH 7 [4] |

Degradation Efficiency and Energy Consumption

Treatment efficiency for DCNM degradation has been evaluated under various oxidative and reductive processes, with advanced reduction processes generally demonstrating superior performance compared to conventional treatment approaches. Studies of absolute reaction rate constants for DCNM reactions with hydrated electrons have revealed exceptionally high degradation rates, supporting the potential effectiveness of reductive processes for DCNM control [1]. Combined advanced oxidation and reduction processes have demonstrated the ability to achieve near-complete mineralization of DCNM to non-hazardous inorganic products, with model predictions closely matching experimental measurements for chloride ion formation though slightly less accurate for nitrate ion concentrations due to the complex behavior of nitrogen oxide species in irradiated solutions [1].

Energy consumption represents a critical consideration in evaluating the practical implementation of DCNM degradation technologies. Research has demonstrated that UV/NH₂Cl treatment can reduce the electrical energy per order (EE/O) values by approximately 30% compared to UV treatment alone, highlighting the potential cost-effectiveness of this combined approach [4]. The specific energy requirements vary with water quality parameters, initial DCNM concentration, and the desired removal efficiency, but generally fall within ranges achievable in full-scale water treatment applications. These findings support the feasibility of implementing DCNM-targeted treatment processes as part of comprehensive disinfection byproduct management strategies.

Table 3: Degradation Efficiency of this compound Under Various Treatment Conditions

| Treatment Process | Degradation Efficiency | Optimal Conditions | Energy Consumption (EE/O) |

|---|---|---|---|

| UV/NH₂Cl | ~100% in 2 hours | pH 7.0, 15 mA, 35°C | ~30% lower than UV alone [4] |

| Enzyme-electrolytic cell | ~100% in 2 hours | pH 7.0, 15 mA, 35°C | Not specified [9] |

| Enzyme only | 51.1% in 2 hours | pH 7.0, 35°C | Not applicable [9] |

| Current only | 19.0% in 2 hours | 15 mA | Not applicable [9] |

| Hydroxyl radical | Varies with conditions | Dependent on HO• generation | Varies with HO• production method |

Quality Control and Assurance

System Suitability and Performance Verification

System suitability testing should be performed at the beginning of each analytical batch to ensure that the GC-MS system meets predefined performance criteria before sample analysis. These tests should include evaluation of chromatographic separation efficiency, mass accuracy, detection sensitivity, and retention time stability. Specific criteria should include baseline resolution of DCNM from potentially interfering compounds, signal-to-noise ratios greater than 10:1 for the lowest calibration standard, retention time stability within ±0.05 minutes across consecutive injections, and mass accuracy within ±0.1 m/z for all monitored ions [7]. Failure to meet any of these criteria should trigger investigation and corrective action before proceeding with sample analysis.

Performance verification should include analysis of laboratory control samples and matrix spikes at regular intervals throughout the analytical batch to demonstrate continued acceptable performance. Laboratory control samples typically consist of analyte-fortified reagent water analyzed to establish method accuracy in the absence of matrix effects, while matrix spikes evaluate method performance in the actual sample matrix. Acceptance criteria for these quality control samples should be established during method validation and typically include recovery limits of 70-130% for most organic compounds at environmentally relevant concentrations [8]. Continuing calibration verification standards should be analyzed after every 10-15 samples to monitor for instrumental drift throughout the analytical sequence.

Data Quality Assessment

Data quality assessment begins with proper compound identification, which should be based on multiple criteria including retention time matching with authentic standards (typically within ±0.05 minutes) and ion abundance ratios falling within established tolerance limits (typically ±20-30% of the mean values observed during calibration) [7]. For GC-MS analysis, a minimum of three characteristic ions should be monitored for each target compound, with the relative abundances of these ions matching those of the calibration standards within established tolerances. These multi-level identification criteria provide confidence in compound identification and help prevent false positive results due to co-eluting interferences.

Quantification quality is maintained through regular analysis of quality control samples including method blanks, matrix spikes, duplicate samples, and continuing calibration verification standards. Method blanks should be analyzed with each sample batch to demonstrate freedom from contamination, while matrix spikes and duplicate samples provide information on method accuracy and precision in the actual sample matrix. The frequency of these quality control samples should be established in the quality assurance project plan, with typical protocols requiring analysis of at least one method blank, one matrix spike, and one duplicate sample per batch of 20 field samples [8]. All quality control data should be documented and evaluated against established acceptance criteria to ensure the validity of reported results.

Diagram 2: GC-MS analytical workflow for this compound analysis showing main procedural steps (blue rectangles) and critical quality control checkpoints (yellow ovals) with their relationships to the analytical process. Dashed red lines indicate quality control verification points throughout the method [7] [6] [8].

Troubleshooting and Method Maintenance

Common Analytical Challenges

Volatility-related issues represent the most significant challenge in DCNM analysis, often manifesting as poor reproducibility, nonlinear calibration curves, or apparent concentration decreases during storage. To address these challenges, samples should be collected in headspace-free containers, preserved if necessary with appropriate chemical agents, and maintained at low temperatures (approximately 4°C) during storage and transport [2]. During sample introduction, the use of a cold injection system with rapid heating rates helps minimize discrimination and loss of the volatile analyte. For liquid injection, the use of low-volume inserts and fast injection speeds can improve reproducibility, while purge and trap concentration provides a more robust approach for managing the high volatility of DCNM.

Matrix interference problems frequently occur in environmental samples, particularly when analyzing complex water matrices with high dissolved organic carbon content or high ionic strength. These interferences can cause ion suppression/enhancement, altered retention times, or the formation of additional peaks that co-elute with the target analyte. To address matrix effects, sample cleanup using appropriate sorbents in the QuEChERS approach or solid-phase extraction cartridges can effectively remove interfering compounds [7]. The use of internal standards, particularly stable isotope-labeled analogs, provides the most effective compensation for matrix effects, while standard addition methods can be employed when suitable internal standards are not available. For persistent interference issues, alternative chromatographic columns with different stationary phases may improve separation, or additional selective detection techniques such as tandem mass spectrometry may be necessary to achieve the required specificity.

Instrument Maintenance and Performance Monitoring

Preventive maintenance of the GC-MS system is essential for maintaining reliable performance in DCNM analysis. Regular maintenance should include replacement of the GC inlet septum and liner according to the manufacturer's recommendations or when performance issues such as peak tailing or retention time shifts are observed. The GC column should be properly conditioned before use and trimmed periodically (typically every 100-200 injections) to remove accumulated nonvolatile residues from the inlet end. The mass spectrometer ion source should be cleaned every 3-6 months depending on sample throughput, with more frequent cleaning necessary when analyzing dirty samples or when sensitivity declines beyond acceptable levels.

Performance monitoring should include regular analysis of system performance check standards and documentation of key performance indicators such as detection limits, calibration linearity, retention time stability, and system sensitivity. Control charts should be maintained for critical performance metrics to identify trends that may indicate deteriorating system performance before they impact data quality. When performance falls outside established control limits, appropriate corrective actions should be implemented and documented, including possible instrument maintenance, recalibration, or method revalidation. Comprehensive documentation of all maintenance activities, performance metrics, and corrective actions provides valuable information for troubleshooting recurring problems and demonstrating data quality.

Conclusion

The comprehensive analysis of this compound degradation using GC-MS requires careful attention to the compound's unique physicochemical properties, particularly its high volatility and susceptibility to multiple degradation pathways. The protocols and application notes presented here provide a solid foundation for studying DCNM behavior in various treatment scenarios, with particular relevance to drinking water treatment where disinfection byproduct control is of paramount importance. The detailed methodologies for sample preparation, instrumental analysis, quality assurance, and troubleshooting enable researchers to generate reliable, reproducible data on DCNM occurrence and transformation.

The degradation mechanisms summarized in these application notes highlight the effectiveness of both radical-mediated processes and direct photolysis for DCNM control, with quantitative kinetic data providing essential parameters for treatment process design and optimization. The continued refinement of these analytical protocols will support further research on DCNM and related halonitromethanes, ultimately contributing to improved understanding and control of this potentially hazardous class of disinfection byproducts. As regulatory scrutiny of nitrogenous disinfection byproducts intensifies, robust analytical methods for compounds like DCNM will become increasingly important for ensuring the safety of treated drinking water supplies.

References

- 1. Free-radical chemistry of disinfection byproducts. 3. Degradation ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound [sitem.herts.ac.uk]

- 3. Dichloromethane Uses & Environmental Explained Impact [vedantu.com]

- 4. Analysis of degradation modeling and mechanism of... kinetic [pubmed.ncbi.nlm.nih.gov]

- 5. Thermal desorption gas chromatography-mass spectrometry for... [pubs.rsc.org]

- 6. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 7. Your Guide to GC - MS /MS Pesticide Residue... | Technology Networks [technologynetworks.com]

- 8. (PDF) Quantitative Comparison of Trace Organonitrate Explosives... [academia.edu]

- 9. Enzyme-electrolytic degradation of dichloromethane: Efficiency... [scispace.com]

Comprehensive Application Notes and Protocols: Degradation of Dichloronitromethane via Advanced Oxidation/Reduction Processes

Introduction to Dichloronitromethane (DCNM)

Chemical Identity and Basic Properties

This compound (DCNM) is a halonitromethane compound with the chemical formula CHCl₂NO₂ and a molecular mass of 129.93 g/mol. [1] This compound is classified as a transformation product that can form during water treatment processes when oxidants like ozone or chlorine react with dissolved organic matter in the presence of bromide ions. [2] [1] DCNM has been identified as a possible groundwater pollutant with particular significance in water treatment scenarios due to its persistence and potential health impacts. [1]

The compound exhibits high water solubility (17,150 mg/L at 20°C and pH 7) and significant volatility (vapor pressure of 467,000 mPa at 20°C), which has important implications for both its environmental fate and treatment approaches. [1] Its high solubility suggests substantial mobility in aquatic environments, while its volatility indicates a potential for air-water partitioning in treatment systems. DCNM demonstrates relatively low persistence in environmental compartments, with a reported aerobic soil DT₅₀ (half-life) of 0.71 days, classifying it as a non-persistent compound. [1] Despite this relatively short environmental persistence, its formation during water treatment processes necessitates effective removal strategies to mitigate potential human health risks.

Environmental Significance and Health Concerns

Halonitromethanes as a chemical class have been identified as having high cytotoxicity and mutagenicity, presenting potential human health hazards even at low concentrations. [2] These compounds are among the most toxic groups of disinfection by-products, raising significant concerns for water treatment facilities and regulatory agencies. [3] The occurrence of DCNM in drinking water systems is particularly problematic as it forms through multiple disinfection pathways, including ozonation and chlorine/chloramine treatment processes. [2]

The environmental significance of DCNM extends beyond direct human consumption, as its discharge from treatment facilities can impact receiving ecosystems. While DCNM is not classified as a "forever chemical" due to its relatively rapid degradation, its potential for groundwater contamination necessitates careful monitoring and management in water treatment applications. [1] The combination of toxicity, mobility, and continuous formation during disinfection processes makes DCNM a priority compound for water treatment researchers and engineers seeking to minimize disinfection by-product formation and ensure water safety.

Degradation Mechanisms and Pathways

Free-Radical Oxidation and Reduction Pathways

Advanced oxidation and reduction processes (AOPs/ARPs) utilize highly reactive radical species to mineralize this compound into non-hazardous inorganic products. The hydroxyl radical (•OH) and hydrated electron (e⁻ₐq) serve as the primary reactive species in these processes, attacking DCNM through distinct mechanisms that ultimately lead to complete degradation. [2] Hydroxyl radicals participate in hydrogen abstraction and addition reactions with DCNM, initiating a reaction cascade that progressively breaks carbon-halogen and carbon-nitrogen bonds. These reactions ultimately yield inorganic chloride, nitrite, nitrate, and carbon dioxide as final products through a series of radical intermediates. [2]

The reduction pathway mediated by hydrated electrons involves reductive dehalogenation, where hydrated electrons attack the carbon-halogen bonds, leading to chloride release and formation of less halogenated intermediates. This process is particularly effective for halogenated compounds like DCNM as it systematically removes halogen atoms, reducing both toxicity and stability of the molecule. The combination of oxidative and reductive pathways in tandem or sequential treatment schemes can enhance overall degradation efficiency by addressing different structural elements of the DCNM molecule through complementary mechanisms. [2]

Table 1: Primary Radical Species in AOPs/ARPs for DCNM Degradation

| Radical Species | Oxidation Potential (V) | Primary Reaction Mechanisms | Key Products |

|---|---|---|---|

| Hydroxyl radical (•OH) | 2.80 | Hydrogen abstraction, Addition | Cl⁻, NO₂⁻, NO₃⁻, CO₂ |

| Hydrated electron (e⁻ₐq) | N/A | Reductive dehalogenation, Electron transfer | Cl⁻, Less halogenated intermediates |

UV Photolysis Pathways

UV photolysis represents another effective approach for DCNM degradation, with reaction kinetics and mechanisms demonstrating strong pH dependence. [3] At acidic pH values (pH 3-5), the photolysis rates of DCNM are relatively low, with homolysis serving as the predominant pathway. This homolytic cleavage generates halide and nitrite ions as primary products through radical mechanisms similar to those observed in radical-based processes. [3] The efficiency of this pathway increases significantly as the pH approaches the pKₐ of DCNM, due to changes in the molecular structure that enhance UV absorption.

At elevated pH levels, DCNM undergoes deprotonation, forming a conjugate base with a conjugated π-system that dramatically alters its photochemical behavior. This deprotonated species exhibits significantly enhanced molar absorptivity, leading to more efficient UV photon absorption and consequently faster degradation kinetics. [3] For deprotonated DCNM, heterolysis emerges as the dominant pathway, resulting in the formation of carbon dioxide, nitrite, and chloride ions as major products. [3] This pH-dependent behavior provides opportunities for process optimization by adjusting pH conditions to maximize degradation efficiency during UV treatment.

Reaction Pathway Diagram

The following diagram illustrates the major degradation pathways for this compound under different treatment conditions:

Experimental Protocols and Methodologies

Advanced Oxidation Processes (AOPs)

3.1.1 Hydroxyl Radical-Based Systems

Advanced Oxidation Processes designed to generate hydroxyl radicals can be implemented through several configurations, with the O₃/UV, O₃/H₂O₂, and UV/H₂O₂ combinations being the most widely applied. [4] The exceptional oxidizing power of hydroxyl radicals (2.80 V oxidation potential) enables efficient degradation of recalcitrant compounds like DCNM through non-selective radical reactions. [4] In a typical laboratory setup, a collimated beam apparatus equipped with low-pressure (LP) or medium-pressure (MP) mercury vapor lamps emitting at 254 nm is employed for UV-based AOPs. For ozone-based systems, an ozone generator capable of producing ozone at concentrations of 1-10 mg/L from oxygen or air is required, with precise control of gas flow rates and ozone dosage.

The experimental procedure for UV/H₂O₂ systems involves the following steps:

Solution Preparation: Prepare DCNM solution in appropriate matrix (deionized water, synthetic freshwater, or actual water sample) at concentration range of 100-500 μg/L, reflecting environmental relevance. Add hydrogen peroxide to achieve initial concentration of 2-10 mg/L, optimizing based on water matrix characteristics.

Reaction Initiation: Transfer solution to photochemical reactor equipped with temperature control (maintained at 20±1°C) and initiate UV irradiation while maintaining continuous mixing to ensure homogeneous radiation exposure.

Sampling and Quenching: Withdraw samples at predetermined time intervals (0, 1, 2, 5, 10, 15, 20, 30 minutes). Immediately quench residual hydrogen peroxide and hydroxyl radicals in collected samples using sodium thiosulfate (50-100 mM) to prevent continued reaction.

Analysis: Analyze samples for DCNM concentration using gas chromatography with electron capture detection (GC-ECD) or GC-mass spectrometry (GC-MS). Simultaneously monitor chloride, nitrite, and nitrate ion formation using ion chromatography (IC) to track mineralization efficiency.

For O₃/H₂O₂ systems, bubble ozone through the solution containing hydrogen peroxide using a diffuser to generate fine bubbles, maximizing gas-liquid transfer efficiency. Maintain ozone residual of 0.5-2 mg/L throughout the reaction period, monitoring with an online ozone monitor or indigo colorimetric method.

3.1.2 Process Optimization and Critical Parameters

Optimizing AOP performance for DCNM degradation requires careful control of several critical parameters that significantly impact treatment efficiency:

H₂O₂:UV Ratio: For UV/H₂O₂ systems, optimal molar ratios of H₂O₂ to DCNM typically range from 3:1 to 10:1, balancing radical generation with minimal scavenging effect. Excess H₂O₂ acts as radical scavenger, reducing process efficiency.

pH Control: Maintain pH in neutral to slightly acidic range (pH 5-7) to maximize hydroxyl radical yield while considering the enhanced direct photolysis of DCNM at alkaline pH.

Radical Promoters/Inhibitors: Identify and quantify concentrations of natural organic matter, carbonate, and bicarbonate that can scavenge hydroxyl radicals (secondary radical rate constants of 10⁴-10⁸ M⁻¹s⁻¹), requiring adjustment of oxidant doses accordingly.

UV Intensity and Dose: Measure incident UV flux using chemical actinometry (potassium ferrioxalate or iodide-iodate) to enable accurate determination of quantum yields and comparison between different reactor configurations.

Advanced Reduction Processes (ARPs)